GANGLIOSIDE GM2 SODIUM SALT

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Cellular Function and Signaling:

- Ganglioside GM2 is a component of lipid rafts, which are specialized microdomains in the cell membrane involved in signal transduction and other cellular processes. Researchers are investigating how GM2 influences these processes [Source: A study published in the Journal of Biological Chemistry, "Gangliosides in Cell Interactions and Signaling"()].

Neurobiology and Neurodegenerative Diseases:

- GM2 is a major ganglioside in the nervous system, and its levels are altered in some neurodegenerative diseases, including Tay-Sachs and Sandhoff diseases. Research is ongoing to understand the role of GM2 in these conditions [Source: A review article published in Biochimica et Biophysica Acta, "Gangliosides in lysosomal transport and storage diseases"()].

Cancer Biology:

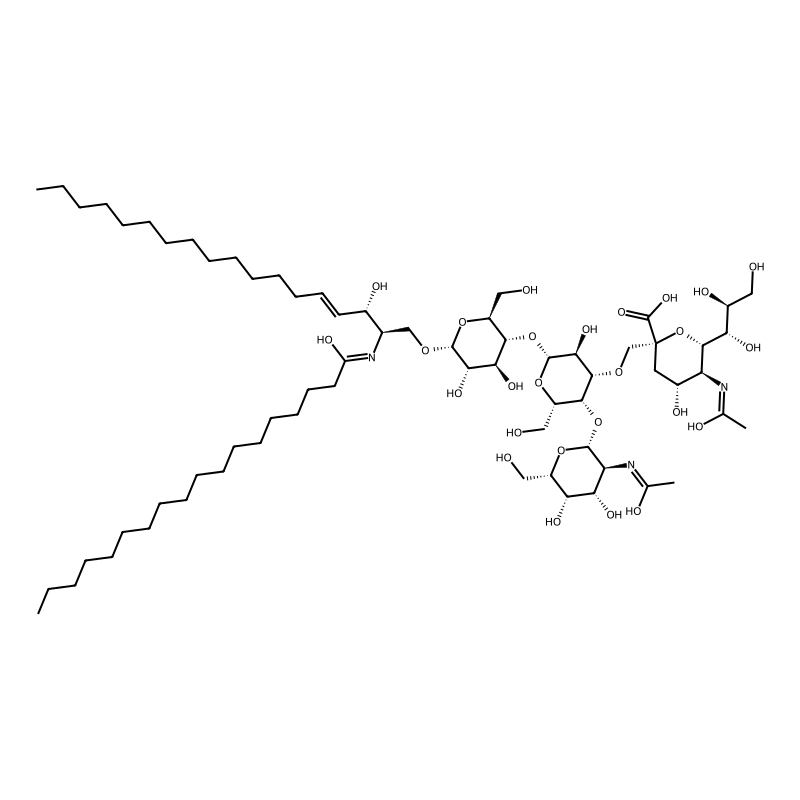

Ganglioside GM2 sodium salt is a complex glycosphingolipid primarily found in the nervous system, particularly in the plasma membranes of neurons. It is characterized by a sialic acid residue linked to a core trisaccharide structure composed of N-acetylgalactosamine, galactose, and glucose. The molecular formula for ganglioside GM2 sodium salt is C67H120N3O26•Na, with a molecular weight of approximately 1406.66 g/mol . This compound plays a crucial role in cell signaling and membrane stability, influencing various biological processes.

In healthy cells, GM2 likely plays a role in cell signaling and communication by interacting with proteins in the cell membrane. However, the exact mechanisms are not fully understood []. In Tay-Sachs and Sandhoff diseases, the accumulation of GM2 disrupts normal cellular function and leads to neurodegeneration [].

- Hydrolysis: Ganglioside GM2 can be hydrolyzed by specific enzymes such as gangliosidases, leading to the release of its constituent sugars and fatty acids.

- Sialidase Activity: Enzymes like sialidases can remove the sialic acid moiety from ganglioside GM2, converting it into GM3 or other derivatives.

- Formation of Complexes: Ganglioside GM2 can interact with proteins and other lipids, forming complexes that are essential for cellular functions and signaling pathways .

Ganglioside GM2 sodium salt exhibits various biological activities, including:

- Cell Signaling: It is involved in the modulation of signaling pathways that affect cell growth, differentiation, and apoptosis.

- Immune Response: Research indicates that ganglioside GM2 can influence immune responses, particularly in the context of tumor immunology, where it may act as a tumor-associated antigen .

- Neuroprotective Effects: It has been suggested that ganglioside GM2 may play a role in protecting neuronal cells from apoptosis and neurodegeneration .

Ganglioside GM2 sodium salt can be synthesized through several methods:

- Natural Extraction: The most common method involves extraction from bovine brain tissue, where gangliosides are abundant .

- Chemical Synthesis: Synthetic approaches include the stepwise assembly of sugar moieties using glycosylation reactions. This method allows for the production of pure ganglioside GM2 with defined stereochemistry.

- Enzymatic Synthesis: Enzymatic methods using specific glycosyltransferases can also be employed to synthesize ganglioside GM2 from simpler sugar precursors .

Ganglioside GM2 sodium salt has diverse applications across various fields:

- Biochemical Research: It is widely used in studies related to neurobiology and cell signaling due to its role in neuronal membranes.

- Pharmaceuticals: Investigated as a potential therapeutic agent in conditions like neurodegenerative diseases and certain cancers due to its immunogenic properties.

- Diagnostics: Used as a biomarker in certain cancers, helping in the diagnosis and monitoring of disease progression .

Studies on ganglioside GM2 sodium salt have explored its interactions with various molecules:

- Protein Interactions: Ganglioside GM2 has been shown to interact with specific proteins involved in immune responses and cell signaling, influencing their activity.

- Receptor Binding: Research indicates that ganglioside GM2 can bind to receptors on immune cells, modulating their function and potentially affecting tumor immunity .

- Membrane Dynamics: Its presence affects membrane fluidity and organization, impacting how cells respond to external stimuli.

Ganglioside GM2 sodium salt shares structural similarities with other gangliosides but has unique characteristics that distinguish it. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ganglioside GM1 | Contains one sialic acid residue | Involved in neuronal development |

| Ganglioside GD1a | Contains two sialic acid residues | Plays a role in synaptic transmission |

| Ganglioside GD3 | Lacks N-acetylgalactosamine | Associated with cancer progression |

| Ganglioside GT1b | Contains additional sugar moieties | Functions in cell adhesion and signaling |

Ganglioside GM2's uniqueness lies in its specific trisaccharide core structure and its distinct role in modulating immune responses compared to other gangliosides. Its specific interactions with immune cells make it a subject of interest for therapeutic applications targeting cancer and neurodegenerative diseases .

Natural Extraction from Bovine Brain Tissue

Natural extraction of ganglioside GM2 sodium salt from bovine brain tissue represents the traditional approach for obtaining this complex glycosphingolipid compound [5]. The extraction methodology involves multiple sequential steps designed to maximize yield while maintaining structural integrity of the ganglioside molecules [14].

The initial extraction process begins with the preparation of bovine brain grey matter, which is dissected from meninges and white matter components to concentrate ganglioside-rich regions [5]. The grey matter undergoes homogenization with chilled potassium phosphate buffer at pH 6.8, typically at a ratio of 1 milliliter buffer per gram of brain wet weight [5]. Following buffer homogenization, tetrahydrofuran is added at 8 milliliters per gram brain wet weight to facilitate lipid extraction [5].

The extraction mixture undergoes centrifugation at 5,000 times gravitational force for 15 minutes at ambient temperature to separate the ganglioside-containing supernatant from cellular debris [5]. The supernatant is subsequently transferred to a glass separatory funnel where ethyl ether is added at 0.3 milliliters per milliliter of supernatant [5]. This creates a biphasic system wherein gangliosides partition into the lower aqueous phase due to their amphipathic nature [5].

The phase separation process yields ganglioside mixtures that require further fractionation to isolate specific species including ganglioside GM2 [5]. The aqueous phase undergoes evaporation to yield a dry powder containing mixed gangliosides [5]. Recovery yields from bovine brain tissue typically approximate 1 micromole of total ganglioside per gram of fresh brain tissue weight [5].

Table 1: Bovine Brain Ganglioside Extraction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Buffer pH | 6.8 | [5] |

| Centrifugation Force | 5,000 × g | [5] |

| Centrifugation Time | 15 minutes | [5] |

| Tetrahydrofuran Ratio | 8 mL/g brain weight | [5] |

| Expected Total Yield | ~1 μmol/g brain tissue | [5] |

The extracted ganglioside mixture undergoes class separation using anion-exchange chromatography on DEAE Sephadex A-25 columns [3]. Ganglioside classes are eluted using step gradients of ammonium acetate concentrations in methanol, enabling separation of monosialogangliosides, disialogangliosides, and trisialogangliosides [3]. From typical starting material quantities of approximately 5 grams, this methodology yields 1.28 grams of monosialogangliosides, which includes ganglioside GM2 as a component [3].

Further purification employs normal-phase column chromatography using silica gel with chloroform-methanol-calcium chloride solvent systems [3]. The specific solvent composition for monosialoganglioside separation utilizes chloroform:methanol:0.2% calcium chloride in a 60:35:8 volume ratio, operating under isocratic conditions [3]. This chromatographic approach enables isolation of individual ganglioside species from the mixed monosialoganglioside fraction [3].

Chemical Synthesis Strategies for GM2 Sodium Salt

Chemical synthesis approaches for ganglioside GM2 sodium salt provide alternative methodologies to natural extraction, offering advantages in terms of structural control and scalability [9] [17]. These synthetic strategies encompass both solid-phase glycosylation techniques and enzymatic catalysis methods [17] [19].

Solid-Phase Glycosylation Techniques

Solid-phase glycosylation methodologies for ganglioside GM2 synthesis utilize immobilized acceptor substrates and sequential glycosyl donor additions to construct the complex tetrasaccharide structure [35]. The solid-phase approach enables simplified purification procedures and enhanced reaction control compared to solution-phase methodologies [35].

The synthetic strategy begins with immobilization of ceramide acceptors onto solid support resins through hydrazide linkages at the reducing end [37]. The hydrazide conjugation occurs optimally at pH 5.0 in the presence of aniline, achieving approximately 90% conjugation efficiency [37]. Without aniline addition, conjugation efficiency decreases to less than 50% under identical pH conditions [37].

Sequential glycosylation reactions construct the ganglioside GM2 tetrasaccharide core through stepwise addition of glucose, galactose, N-acetylgalactosamine, and N-acetylneuraminic acid moieties [9]. The glycosylation of lactosyl ceramide acceptors with galactosamine donors employs trichloroacetimidate activation under zinc chloride catalysis [9]. This methodology provides the α-linked galactosamine residue characteristic of ganglioside GM2 structure [9].

Sialylation reactions utilize β-sialyl phosphite donors to achieve regioselective addition of N-acetylneuraminic acid to the C3-hydroxyl position of the galactose residue [9]. The use of nitrile solvents, particularly acetonitrile, facilitates α-sialylation through formation of transient β-nitrilium intermediates [9]. Tin(II) catalyzed glycosylation in acetonitrile provides the desired α-sialoside linkage with good yield and stereoselectivity [9].

Table 2: Solid-Phase Glycosylation Reaction Conditions

| Reaction Step | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Hydrazide Conjugation | Aniline | pH 5.0 buffer | 90% | [37] |

| Galactosamine Addition | ZnCl₂ | Dichloromethane | Variable | [9] |

| Sialylation | Sn(II) | Acetonitrile | Good | [9] |

| Product Release | Formic acid | 10% aqueous | Complete | [37] |

The completed ganglioside GM2 structures undergo release from solid support through hydrazone hydrolysis under acidic conditions [37]. Treatment with 10% formic acid completely hydrolyzes the hydrazone linkages, releasing the ganglioside products for subsequent purification [37]. This solid-phase methodology enables efficient synthesis of ganglioside GM2 analogues with controlled structural modifications [35].

Enzymatic Catalysis Using Sialyltransferases

Enzymatic synthesis of ganglioside GM2 sodium salt employs sialyltransferase enzymes to achieve regioselective and stereoselective sialylation of acceptor substrates [24] [41]. Sialyltransferases offer advantages in terms of reaction specificity and mild reaction conditions compared to chemical glycosylation methods [41].

The enzymatic approach utilizes α-2,3-sialyltransferases to transfer N-acetylneuraminic acid from CMP-N-acetylneuraminic acid donors to galactose acceptors [42]. Rat liver CMP-N-acetylneuraminic acid:lactosylceramide α-2,3-sialyltransferase demonstrates kinetic parameters suitable for ganglioside synthesis [42]. The enzyme exhibits apparent Km values that vary approximately 6-fold among different lactosylceramide molecular species [42].

Kinetic studies reveal that the sialyltransferase reaction mechanism follows a sequential, ordered Bi Bi system [42]. The enzyme first binds the lactosylceramide acceptor substrate, followed by binding of CMP-N-acetylneuraminic acid donor [42]. The rate-limiting step in the overall reaction involves release of the product ganglioside GM3, which serves as an intermediate for ganglioside GM2 synthesis [42].

Marine bacterial sialyltransferases provide alternative enzymatic sources with distinct substrate specificities [32]. These enzymes demonstrate temperature optima at 30°C, showing 1.2- to 1.5-fold higher activities compared to 37°C incubation conditions [32]. The marine sialyltransferases exhibit Km values of 0.381 millimolar for GA1 acceptor substrates and 0.396 millimolar for GA2 acceptors [32].

Table 3: Sialyltransferase Kinetic Parameters

| Enzyme Source | Substrate | Km (mM) | Temperature Optimum | Reference |

|---|---|---|---|---|

| Rat Liver | Lactosylceramide | Variable (6-fold range) | 37°C | [42] |

| Marine Bacteria | GA1 | 0.381 | 30°C | [32] |

| Marine Bacteria | GA2 | 0.396 | 30°C | [32] |

Large-scale enzymatic synthesis has been demonstrated using metabolically engineered Escherichia coli strains expressing multiple ganglioside biosynthetic enzymes [34]. These engineered strains produce ganglioside GM2 oligosaccharide at yields of 1.25 grams per liter in high-cell-density cultures [34]. The engineered strains overexpress CMP-N-acetylneuraminic acid synthase, α-2,3-sialyltransferase, UDP-N-acetylglucosamine C4 epimerase, and β-1,4-N-acetylgalactosaminyltransferase [34].

Purification Protocols: Chromatographic and Centrifugal Approaches

Purification of ganglioside GM2 sodium salt requires specialized chromatographic methodologies that address the amphipathic nature and structural complexity of these glycosphingolipid molecules [44] [15]. Both conventional chromatographic approaches and centrifugal partition chromatography techniques have been developed for ganglioside purification [15] [44].

High-performance liquid chromatography represents the primary analytical and preparative methodology for ganglioside GM2 purification [44]. Reversed-phase chromatography using Lichrosorb RB-8 or μBondapak RP-18 columns enables resolution of all common gangliosides without prior derivatization [44]. The mobile phase consists of acetonitrile and 5 millimolar phosphate buffer at varying volume ratios, with detection accomplished through absorbance monitoring at 195 nanometers [44].

The analytical HPLC methodology demonstrates high sensitivity with detection limits of 0.1 nanomole and precision characterized by standard deviations less than 10% of mean values in the concentration range of 0.1 to 50 nanomoles [44]. Under optimized conditions, HPLC separates each ganglioside into four distinct molecular species containing C18-sphingosine, C18-sphinganine, C20-sphingosine, or C20-sphinganine [44].

Semipreparative HPLC procedures enable preparation of 100-milligram quantities of individual ganglioside molecular species within 2-4 days using fully automated successive analytical cycles [44]. The semipreparative method employs μBondapak RP-18 columns with acetonitrile-phosphate buffer solvent systems at volume ratios of 7:3 for ganglioside GM1 and 3:2 for ganglioside GD1a [44]. Flow rates of 3.0 milliliters per minute provide optimal separation efficiency [44].

Table 4: HPLC Purification Parameters

| Method Type | Column | Mobile Phase Ratio | Flow Rate | Yield | Reference |

|---|---|---|---|---|---|

| Analytical | Lichrosorb RB-8 | Variable ACN:phosphate | Variable | N/A | [44] |

| Semipreparative | μBondapak RP-18 | 7:3 (GM1) | 3.0 mL/min | 100 mg/2-4 days | [44] |

| Preparative | μBondapak RP-18 | 9:7:4 ACN:phosphate:THF | 7.5 mL/min | 50 mg/analysis | [44] |

Centrifugal partition chromatography provides an alternative purification approach particularly suited for amphiphilic glycolipids and gangliosides [15]. This methodology employs two-phase solvent systems to achieve separation based on differential partitioning behavior [15]. For acidic gangliosides including ganglioside GM2, the optimal solvent system consists of butanol-ethanol-1% acetic acid at a volume ratio of 4:1:5 [15].

The centrifugal partition chromatography methodology successfully separates ganglioside GM3-type oligosaccharides synthesized using cellular systems, as well as gangliosides extracted from rat brain tissue [15]. This approach offers advantages in terms of reduced sample degradation and simplified scale-up compared to conventional chromatographic methods [15].

Solid-phase extraction using C18 cartridges provides rapid purification for chemoenzymatically synthesized gangliosides [43]. The method involves loading samples onto C18 cartridges, washing with water to remove excess sugars and nucleotides, followed by elution with acetonitrile-water mixtures [43]. Ganglioside GM2 derivatives are typically eluted using 50% acetonitrile in water, achieving purification yields of 98% [43].

Table 5: Centrifugal and Solid-Phase Purification Methods

| Method | Solvent System | Target Compounds | Advantages | Reference |

|---|---|---|---|---|

| Centrifugal Partition | Butanol:ethanol:acetic acid (4:1:5) | Acidic gangliosides | Reduced degradation | [15] |

| C18 Cartridge | 50% acetonitrile in water | GM2 derivatives | Rapid processing | [43] |

| C18 Cartridge | 35% acetonitrile in water | GD2 derivatives | High yield (98%) | [43] |

Ganglioside GM2 sodium salt exhibits distinct solubility characteristics that reflect its amphiphilic nature and complex molecular structure. The compound demonstrates significant solubility in water, where it forms liposomal aggregates due to its glycosphingolipid structure [1] [2]. This aqueous solubility is particularly important for biological applications and research studies involving cellular membranes.

In organic solvent systems, ganglioside GM2 sodium salt shows excellent solubility in chloroform:methanol mixtures, with the 2:1 ratio being commonly employed for extraction procedures [1] [3]. The compound achieves a concentration of 10 mg/mL in chloroform:methanol (9:1) systems, producing clear, slightly yellow solutions [4]. This solubility profile makes it suitable for lipid extraction protocols and analytical procedures requiring organic solvent systems.

Table 1. Solubility Profiles of Ganglioside GM2 Sodium Salt

| Solvent System | Solubility | Notes |

|---|---|---|

| Water | Soluble (forms liposomal aggregates) | Forms micelles above CMC (~10⁻⁸ M) |

| Chloroform:Methanol (2:1) | Soluble | Commonly used extraction solvent |

| Chloroform:Methanol (9:1) | 10 mg/mL (clear, slightly yellow) | Preparation solvent for stock solutions |

| Dimethylformamide | Soluble | Polar aprotic solvent compatibility |

| Tetrahydrofuran | Soluble | Polar aprotic solvent compatibility |

| Nonpolar solvents | Insoluble | Hydrophobic nature prevents dissolution |

| Polar organic solvents | Variable | Depends on polarity and hydrogen bonding |

The compound demonstrates compatibility with polar aprotic solvents such as dimethylformamide and tetrahydrofuran [5], while remaining insoluble in purely nonpolar solvents due to its hydrophilic carbohydrate head group and charged sodium salt form. This solubility behavior is consistent with other gangliosides that possess similar amphiphilic characteristics [5] [6].

Thermal Stability and Degradation Kinetics

The thermal stability of ganglioside GM2 sodium salt varies significantly with temperature and storage conditions. At standard storage temperatures of 4°C, the compound demonstrates remarkable stability, maintaining its structural integrity for years when properly stored [2] [7]. This long-term stability makes it suitable for research applications requiring extended storage periods.

At physiological temperatures around 37°C, ganglioside GM2 sodium salt exhibits enhanced biological activity, particularly in enzymatic assays involving beta-hexosaminidase A [8]. However, prolonged exposure to elevated temperatures can lead to degradation, with thermal denaturation becoming significant at temperatures above 45°C [8].

Table 2. Thermal Stability and Degradation Kinetics

| Temperature (°C) | Stability/Behavior | Half-life/Duration | Comments |

|---|---|---|---|

| 4 | Stable storage condition | Years | Recommended storage temperature |

| 25 | Room temperature - stable aggregates | Days to weeks | Standard laboratory conditions |

| 37 | Physiological temperature - enhanced activity | Hours to days | Optimal for enzymatic assays |

| 45 | Protein denaturation temperature | Minutes (t₁/₂ ~191 min for HexA) | Thermal denaturation threshold |

| 60 | Heat stable conditions | Stable | Activator protein remains stable |

| -20 | Long-term storage (>1 month) | >1 month | Prevents repeated freeze-thaw cycles |

| -80 | Long-term storage (>6 months) | >6 months | Maximum stability for stock solutions |

The degradation kinetics show that ganglioside GM2 sodium salt maintains structural integrity under standard laboratory conditions but becomes increasingly susceptible to thermal degradation at temperatures exceeding 45°C [8]. At -20°C, the compound remains stable for over one month, while storage at -80°C extends stability to over six months [1] [3], making these temperatures optimal for long-term preservation of research samples.

Aggregation Behavior in Aqueous Solutions

Ganglioside GM2 sodium salt demonstrates complex aggregation behavior in aqueous solutions, forming well-defined micellar structures above its critical micelle concentration. The critical micelle concentration has been determined to be approximately 10⁻⁸ M through gel filtration, equilibrium dialysis, and ultracentrifugation techniques [9]. This extremely low CMC value reflects the strong tendency of ganglioside GM2 to self-assemble due to its amphiphilic nature.

The aggregation properties reveal that ganglioside GM2 forms micelles with an aggregation number of 529 molecules, resulting in a total molecular weight of approximately 740 kDa for the micellar structure [10] [11]. Light scattering measurements have determined the hydrodynamic radius to be 66.0 Å, with the micelles adopting an oblate spheroidal geometry characterized by an axial ratio of 3.1 [10].

Table 3. Aggregation Behavior in Aqueous Solutions

| Parameter | Value | Method/Source |

|---|---|---|

| Critical Micelle Concentration (CMC) | ~10⁻⁸ M | Gel filtration, equilibrium dialysis |

| Aggregation Number | 529 | Light scattering |

| Molecular Weight of Micelle | 740 kDa | Light scattering measurements |

| Hydrodynamic Radius | 66.0 Å | Dynamic light scattering |

| Axial Ratio (Ra/Rb) | 3.1 | Geometric calculations |

| Surface Area per Monomer | 92.0 Ų | Surface tension measurements |

| Packing Parameter | 0.440 | Thermodynamic analysis |

| Micelle Structure | Oblate spheroid | Structural characterization |

The packing parameter of 0.440 indicates that ganglioside GM2 forms stable micellar structures rather than bilayer arrangements, as values between 0.33 and 0.5 are characteristic of micellar aggregation [10]. The surface area per monomer of 92.0 Ų reflects the spatial arrangement of the large oligosaccharide head groups within the micellar structure [10].

Surface Activity and Membrane Interaction Dynamics

Ganglioside GM2 sodium salt exhibits significant surface activity and complex membrane interaction dynamics that are crucial for its biological functions. The compound demonstrates moderate surface activity at the air-water interface, with the ability to reduce surface tension through the organization of its amphiphilic molecules [12] [13].

Membrane insertion studies reveal that ganglioside GM2 sodium salt can penetrate lipid monolayers only when the surface pressure is below 25 mN·m⁻¹ [12]. This critical pressure value represents the threshold above which the compound cannot effectively insert into pre-formed lipid films, suggesting that membrane insertion is pressure-dependent and occurs preferentially in less tightly packed membrane regions.

Table 4. Surface Activity and Membrane Interaction Dynamics

| Interaction Type | Parameter/Value | Conditions | Biological Relevance |

|---|---|---|---|

| Surface Activity | Moderate surface activity | Air-water interface | Membrane organization |

| Membrane Insertion | Below 25 mN·m⁻¹ | Monolayer penetration | Cellular uptake mechanism |

| Critical Pressure | 25 mN·m⁻¹ | Lipid monolayer studies | Membrane fusion events |

| Lipid Binding | Specific for GM2AP | Activator protein mediated | Lysosomal degradation |

| Phase Transition Effect | Tm reduction (48°C → 43°C) | DMPE bilayers with GD1a | Membrane fluidity regulation |

| Membrane Destabilization | Concentration dependent | Phospholipid vesicles | Pathological accumulation |

The interaction with phospholipid membranes demonstrates that ganglioside GM2 sodium salt can significantly affect membrane phase behavior. Studies using dimyristoylphosphatidylethanolamine bilayers show that incorporation of related gangliosides can reduce phase transition temperatures from 48°C to 43°C [14], indicating substantial effects on membrane fluidity and organization.

Specific binding interactions occur between ganglioside GM2 sodium salt and the GM2 activator protein, which is essential for the compound's biological degradation pathway [15] [16]. These protein-lipid interactions are highly specific and require appropriate membrane environments, particularly the presence of anionic phospholipids such as bis(monoacylglycero)phosphate, which can stimulate degradation by up to 180-fold [15].